molecular formula C16H16O4Si B1594829 Diphenyldiacetoxysilane CAS No. 2565-07-3

Diphenyldiacetoxysilane

Cat. No. B1594829
CAS RN: 2565-07-3
M. Wt: 300.38 g/mol
InChI Key: CNOSLBKTVBFPBB-UHFFFAOYSA-N
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Description

Diphenyldiacetoxysilane is a chemical compound with the molecular formula C16H16O4Si . It is also known by other names such as DIACETOXYDIPHENYLSILANE and diphenyl-silanediodiacetate .


Molecular Structure Analysis

The molecular structure analysis of Diphenyldiacetoxysilane would require advanced techniques such as X-ray crystallography or mass spectrometry . Unfortunately, specific details about the molecular structure of Diphenyldiacetoxysilane are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Diphenyldiacetoxysilane include a molecular weight of 300.38100, a density of 1.16g/cm3, a boiling point of 354.5ºC at 760mmHg, and a melting point of 176ºC . Unfortunately, the search results for a more comprehensive analysis of the physical and chemical properties have expired.

Scientific Research Applications

Palladium-Catalyzed Silylation

Diphenylphosphinophenolate, closely related to Diphenyldiacetoxysilane, is effective in palladium-catalyzed silylation of aryl halides, activating both palladium and silicon in disilanes. This process is applicable to various substituents, showing versatility in chemical reactions (Shirakawa, Kurahashi, Yoshida, & Hiyama, 2000).

Enantiomeric Purity Determination

Diphenyldichlorosilane, a variant of Diphenyldiacetoxysilane, is used to determine the enantiomeric purity of alcohols. It converts enantiomeric alcohols to diastereomeric silyl acetals, distinguishable by 13C NMR, aiding in assessing optical purity (Wang, 1991).

Conjugate Reduction with Silicon Hydrides

Diphenylsilane/Pd(0), akin to Diphenyldiacetoxysilane, is used in conjugate reduction of α,β-unsaturated ketones and aldehydes, particularly in the presence of zinc chloride. This illustrates its potential in modifying chemical reaction pathways (Keinan & Greenspoon, 1985).

Material Science Applications

In material science, diphenyl siloxane, structurally related to Diphenyldiacetoxysilane, influences the morphology and physical properties of poly(imide siloxane) copolymers. It enhances compatibility between polyimide and polysiloxane segments, altering thermal stabilities and mechanical properties. This has implications for engineering polymer design (Liaw & Chen, 2007).

Self-Assembling Microstructures

Diphenylalanine, related to Diphenyldiacetoxysilane, forms ordered assemblies with unique properties, used in energy storage, biosensing, drug delivery, and more. Its analogues create distinct microstructures with varying optical properties, highlighting its versatility in molecular engineering (Pellach, Mondal, Shimon, Adler-Abramovich, Buzhansky, & Gazit, 2016).

Photocatalysis

Diphenyldiacetylene-based materials, structurally akin to Diphenyldiacetoxysilane, are important in photocatalysis. They exhibit unique π-conjugated systemsand electrochemical properties, useful in organic pollutants degradation and various optoelectronic applications (Lu & Zhu, 2018).

Optical Characterization of Thin Films

Diphenyl–methylphenyl polysilane copolymer films, related to Diphenyldiacetoxysilane, exhibit photoluminescence in the near-ultraviolet region. These films are studied for potential use in polymer light emitting diodes, emphasizing the significance of Diphenyldiacetoxysilane derivatives in optical applications (Sharma, Deepak, Kumar, Katiyar, Saxena, Ranjan, & Tiwari, 2003).

Sensor Applications

Dansyl labeled polysilane, incorporating elements like Diphenyldiacetoxysilane, forms a fluorescent nanocomposite. This material, combining various optical properties, is useful in sensor applications, particularly in biological environments (Chibac, Simionescu, Săcărescu, Buruianǎ, & Săcărescu, 2017).

Flame Retardance in Polymers

Polyaryloxydiphenylsilanes, derived from compounds similar to Diphenyldiacetoxysilane, exhibit high flame retardance due to a synergistic effect between phosphorus and silicon. These polymers demonstrate excellent thermal stability and high char yields, making them significant in fire-resistant material development (Liu, Chiu, & Chen, 2003).

Estrogenic Activity Studies

Studies on compounds like polybrominated diphenyl ethers, structurally related to Diphenyldiacetoxysilane, provide insights into their estrogenic activities. Understanding these properties is crucial for assessing environmental and health impacts of such chemicals (Meerts, Letcher, Hoving, Marsh, Bergman, Lemmen, van der Burg, & Brouwer, 2001).

properties

IUPAC Name

[acetyloxy(diphenyl)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4Si/c1-13(17)19-21(20-14(2)18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOSLBKTVBFPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948531
Record name Diphenylsilanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyldiacetoxysilane

CAS RN

2565-07-3
Record name Silanediol, 1,1-diphenyl-, 1,1-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2565-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediol, 1,1-diphenyl-, 1,1-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediol, 1,1-diphenyl-, 1,1-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenylsilanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacetoxydiphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.082
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
E Schipper, E Chinery, J Nichols - The Journal of Organic …, 1961 - ACS Publications
… (0.1 mole) of diphenyldiacetoxysilane, with 0.1 N aqueous sodium hydroxide gave a white precipitate from which 20 g. (92%) of pure diphenylsilanediol was obtained by re…
Number of citations: 12 pubs.acs.org
Y Nakaido, T Takiguchi - The Journal of Organic Chemistry, 1961 - ACS Publications
In the present paper, the authors wish to report on some properties and reactions of both diphenyldiacetoxysilane and phenyltriacetoxysilane. Each acetoxysilane was obtained as an …
Number of citations: 5 pubs.acs.org
A Styskalik, D Skoda, Z Moravec, M Babiak… - Journal of Materials …, 2015 - pubs.rsc.org
… diphenyldiacetoxysilane). In the xerogels with high contents of dimethyldiacetoxysilane, … A similar phenomenon was observed in the case of nonvolatile diphenyldiacetoxysilane, where …
Number of citations: 32 pubs.rsc.org
J Cohen, W Von Langenthal… - The Journal of Organic …, 1961 - ACS Publications
… Preparation and some properties of diphenyldiacetoxysilane and Phenyltriacetoxysilane. Diphenyldiacetoxysilane was prepared by the method of Schuyten, by the reaction of …
Number of citations: 37 pubs.acs.org
A Stýskalík, D Škoda, Z Moravec, C Barnes, J Pinkas - 2011 - is.muni.cz
… organic-inorganic materials are obtained by changing the molecular precursors to methyltriacetoxysilane, dimethyldiacetoxysilane, phenyltriacetoxysilane, diphenyldiacetoxysilane, …
Number of citations: 2 is.muni.cz
SK VARSHNEY, P BAJAJ - 1981 - ACS Publications
Multiblock copolymers (BAB) n of styrene and polydimethylsiloxane were synthesized by coupling diphenyldiacetoxysilane with preformed triblock copolymers of siloxane—styrene—…
Number of citations: 8 pubs.acs.org
P Bajaj, AK Sharma - Journal of Applied Polymer Science, 1979 - Wiley Online Library
Chemical crosslinks were introduced in nylon 6 filament by means of organoacetoxy‐ and ethoxysilanes in benzene under anhydrous conditions. A comparison of the relative …
Number of citations: 3 onlinelibrary.wiley.com
A Styskalik, M Babiak, P Machac, B Relichova… - Inorganic …, 2017 - ACS Publications
… The reaction of TTP and diphenyldiacetoxysilane (eq 6) produced a mixture of molecular oligomeric products at 90 C. One of them, trans-[(Ph 2 Si{O 2 P(O)OSiMe 3 }) 2 ], crystallized out …
Number of citations: 6 pubs.acs.org
P BAJAJ - Polymer Characterization: Spectroscopic …, 1983 - American Chemical Society
Number of citations: 0
DM Hoffman, LE Calley - Papers Presented at the …, 1981 - American Chemical Society.
Number of citations: 1

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